3-Bromo-4-fluoro-1-methyl-1H-pyrazole
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Overview
Description
3-Bromo-4-fluoro-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C4H4BrFN2 and a molecular weight of 178.99 g/mol . This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to a pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination and fluorination of a methyl-pyrazole precursor . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluoro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different pyrazole derivatives .
Scientific Research Applications
3-Bromo-4-fluoro-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Bromo-4-fluoro-1-methyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The bromine and fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target proteins or enzymes . These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
- 3-Bromo-1-methyl-1H-pyrazole
- 4-Fluoro-1-methyl-1H-pyrazole
- 3-Chloro-4-fluoro-1-methyl-1H-pyrazole
Comparison: Compared to its analogs, 3-Bromo-4-fluoro-1-methyl-1H-pyrazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity . The combination of these halogens can enhance the compound’s stability and binding properties, making it a valuable intermediate in various applications .
Properties
IUPAC Name |
3-bromo-4-fluoro-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrFN2/c1-8-2-3(6)4(5)7-8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHYWXJVTUZXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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